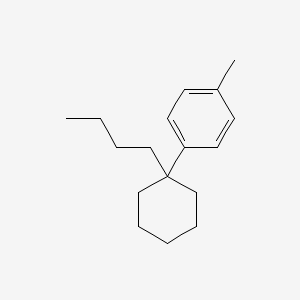
1-(1-Butylcyclohexyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Butylcyclohexyl)-4-methylbenzene is an organic compound with the molecular formula C17H26 It is a derivative of benzene, where a butylcyclohexyl group and a methyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Butylcyclohexyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methylbenzene (toluene) with 1-butylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Butylcyclohexyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (chlorine, bromine) or nitro groups (NO2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(1-Butylcyclohexyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research into its derivatives could lead to the discovery of new therapeutic agents with specific biological activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Butylcyclohexyl)-4-methylbenzene depends on its specific application and the nature of its interactions with other molecules. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary widely, from simple binding interactions to complex biochemical cascades.
Comparaison Avec Des Composés Similaires
- 1-(1-Butylcyclohexyl)-4-ethylbenzene
- 1-(1-Butylcyclohexyl)-4-propylbenzene
- 1-(1-Butylcyclohexyl)-4-isopropylbenzene
Comparison: 1-(1-Butylcyclohexyl)-4-methylbenzene is unique due to the presence of the butylcyclohexyl group, which imparts specific steric and electronic properties to the molecule. Compared to its analogs with different alkyl groups (ethyl, propyl, isopropyl), it may exhibit distinct reactivity and physical properties, making it suitable for particular applications where these characteristics are advantageous.
Propriétés
Numéro CAS |
106148-84-9 |
|---|---|
Formule moléculaire |
C17H26 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
1-(1-butylcyclohexyl)-4-methylbenzene |
InChI |
InChI=1S/C17H26/c1-3-4-12-17(13-6-5-7-14-17)16-10-8-15(2)9-11-16/h8-11H,3-7,12-14H2,1-2H3 |
Clé InChI |
NDJFMTJLOMOINF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCCCC1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
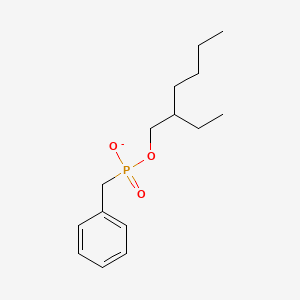
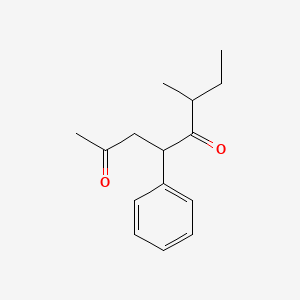
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
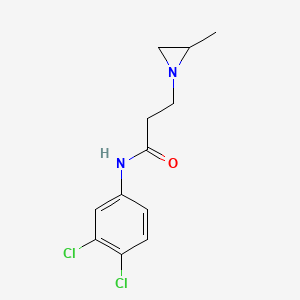
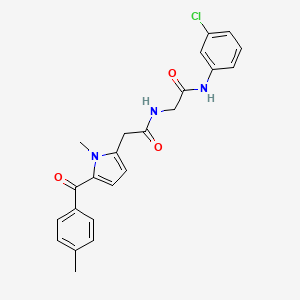

![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
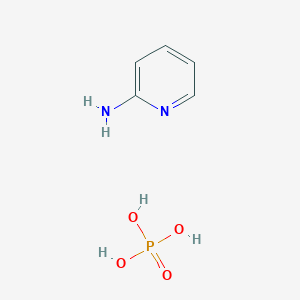
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)


